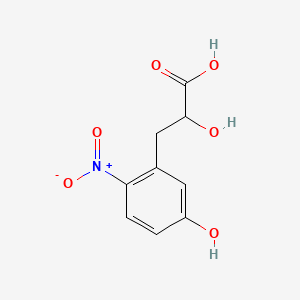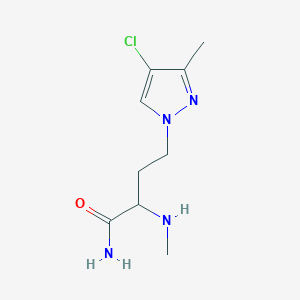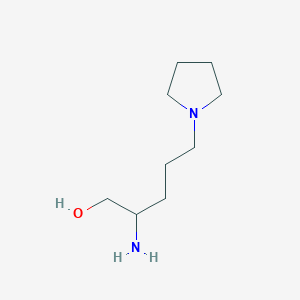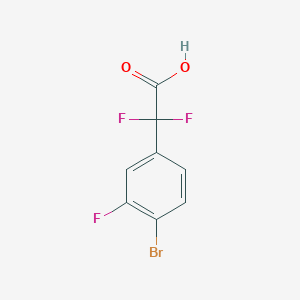
4-(Furan-2-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both furan and oxazolidinone rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid with an amino alcohol under dehydrating conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(Furan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
科学的研究の応用
4-(Furan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial or antifungal agent.
Industry: Utilized in the synthesis of polymers and resins due to its reactive functional groups.
作用機序
The mechanism of action of 4-(Furan-2-yl)-1,3-oxazolidin-2-one in biological systems involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This leads to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
4-(Furan-2-yl)-1,3-thiazolidin-2-one: Similar structure but contains a sulfur atom instead of oxygen in the oxazolidinone ring.
4-(Furan-2-yl)-1,3-dioxolan-2-one: Contains an additional oxygen atom in the ring structure.
4-(Furan-2-yl)-1,3-oxazinan-2-one: Contains a six-membered ring instead of a five-membered ring.
Uniqueness
4-(Furan-2-yl)-1,3-oxazolidin-2-one is unique due to its combination of the furan and oxazolidinone rings, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
4-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) |
InChIキー |
APSJMASLAHDNSQ-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)



![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)



